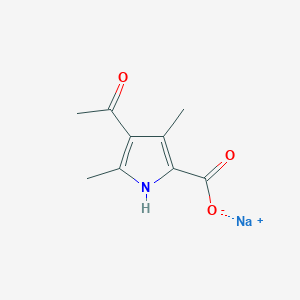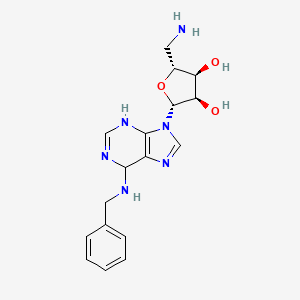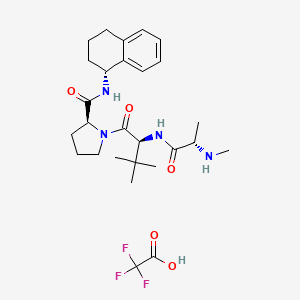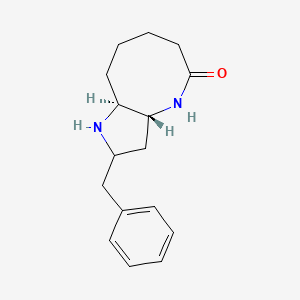
(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Übersicht
Beschreibung
(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one (hereafter referred to as BDC) is a synthetic molecule with a unique structure that has been studied for its potential applications in scientific research. BDC is a cyclic molecule composed of a benzene ring and a cyclopentane ring connected by a double bond and a carbon-carbon single bond. It is classified as a diaza-cyclopentacyclooctene, a type of heterocyclic compound with a wide range of applications in organic chemistry. BDC has been studied for its potential applications in biochemistry and pharmacology, as well as its potential to act as an enzyme inhibitor.
Wirkmechanismus
BDC has been shown to act as an enzyme inhibitor, and its mechanism of action is thought to involve the binding of BDC to the active site of the enzyme, blocking the enzyme’s ability to catalyze its reaction. BDC has also been studied for its potential to act as a ligand in various biochemical processes. In this case, BDC binds to a specific receptor on the cell surface, triggering a cascade of biochemical reactions that lead to the desired effect.
Biochemische Und Physiologische Effekte
BDC has been studied for its potential to affect biochemical and physiological processes. In particular, it has been studied for its potential to act as an enzyme inhibitor, and has been used in studies to examine the effects of enzyme inhibition on biochemical and physiological processes. BDC has also been studied for its potential to act as a ligand in various biochemical processes, and has been shown to affect the activity of certain receptors and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BDC in laboratory experiments has several advantages. BDC is relatively easy to synthesize, and its unique structure allows it to be used in a variety of biochemical and physiological experiments. Additionally, its ability to act as an enzyme inhibitor and a ligand makes it a useful tool for studying the effects of enzyme inhibition and ligand binding on biochemical and physiological processes.
However, there are also some limitations to the use of BDC in laboratory experiments. BDC is a synthetic molecule, and its effects on biochemical and physiological processes may not be the same as those of naturally occurring molecules. Additionally, BDC has a relatively short half-life, which may limit its use in long-term experiments.
Zukünftige Richtungen
The potential applications of BDC in scientific research are vast, and there are numerous possible future directions for research. One potential area of research is the exploration of BDC’s potential to act as an enzyme inhibitor in various biochemical processes. Additionally, BDC’s ability to act as a ligand in various biochemical processes could be further explored. Further research into the effects of BDC on biochemical and physiological processes could also be conducted. Finally, the development of new synthetic methods for the synthesis of BDC could be explored in order to improve the efficiency and yield of the synthesis process.
Wissenschaftliche Forschungsanwendungen
BDC has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to act as an enzyme inhibitor, and has been used in studies to examine the effects of enzyme inhibition on biochemical and physiological processes. BDC has also been studied for its potential to act as a ligand in various biochemical processes.
Eigenschaften
IUPAC Name |
(3aR,9aS)-2-benzyl-1,2,3,3a,4,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16-9-5-4-8-14-15(18-16)11-13(17-14)10-12-6-2-1-3-7-12/h1-3,6-7,13-15,17H,4-5,8-11H2,(H,18,19)/t13?,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLKWCWAOOJWSN-NOYMGPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC2CC(NC2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)N[C@@H]2CC(N[C@H]2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,9aS)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



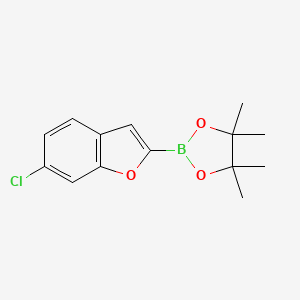
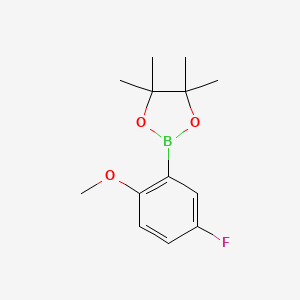
![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)
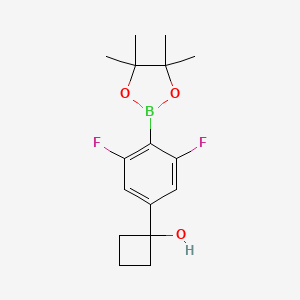

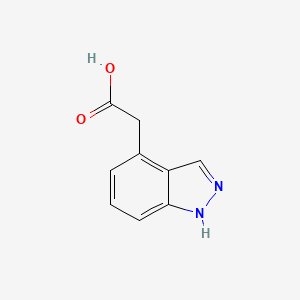
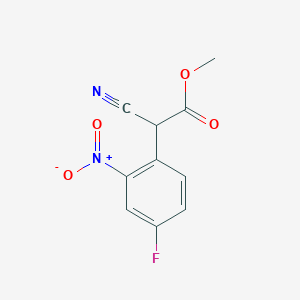
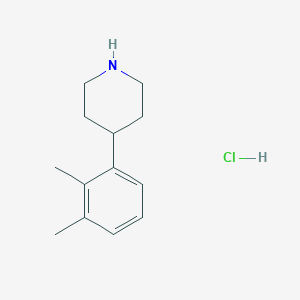
![(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1401272.png)

